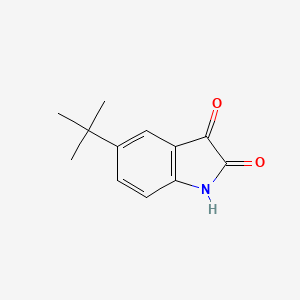

5-tert-Butyl-1H-indole-2,3-dione

説明

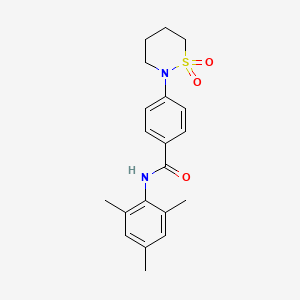

5-tert-Butyl-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole diones, which are characterized by a tert-butyl group attached to the indole ring. This structural motif is common in various heterocyclic compounds that exhibit a wide range of biological activities and are of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multi-component reactions. For instance, the synthesis of indolizinoquinoline-5,12-dione derivatives starts from dichloroquinoline dione and involves a one-pot cyclization reaction. The choice of solvent, such as tert-butyl alcohol, and the presence of metal ions like scandium triflate, can significantly influence the regioselectivity of the reaction . Although not directly related to this compound, these findings provide insight into the synthesis strategies that could be applied to similar indole dione compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic methods, including NMR, MS, and FT-IR. Density Functional Theory (DFT) is also employed to computationally optimize the structure of these compounds, which can then be confirmed by X-ray single crystal diffraction . The molecular electrostatic potential and frontier molecular orbitals studied by DFT reveal the physicochemical properties of the compounds, which are crucial for understanding their reactivity and potential applications .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, the reaction between isopropylidene dioxane dione and tert-butyl isocyanide in the presence of amines leads to the formation of N-tert-butyl amide derivatives . Similarly, the recyclization of bis(furyl)methanes under acidic conditions can lead to the formation of indole derivatives, with the reaction pathway depending on the substituent at the nitrogen atom . These studies demonstrate the reactivity of indole compounds and their potential for generating novel structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of tert-butyl groups can affect the stability and reactivity of these compounds. For example, the stability of the furan ring in indole derivatives is influenced by the substituents on the nitrogen atom, with N-acylindoles being more stable against acids compared to N-unsubstituted indoles . Additionally, the crystal structures of some indole derivatives show that minor changes in substituents can lead to significant differences in hydrogen-bonded structures .

科学的研究の応用

Overview of Indole Derivatives Synthesis

Indole derivatives, including 5-tert-Butyl-1H-indole-2,3-dione, are significant due to their wide range of biological and pharmacological activities. A key aspect of research around these compounds involves the development of synthetic methodologies. In the context of indole synthesis, methods have been fragmented across organic chemistry literature, leading to a comprehensive classification of all indole syntheses presented by Taber and Tirunahari (2011). This classification framework aims to organize the diverse strategies employed over the past century, highlighting the nine strategic approaches to indole construction, which could potentially include the synthesis of this compound derivatives (Taber & Tirunahari, 2011).

Heterocyclic Compounds Based on Isatins

Isatin (1H-indole-2,3-diones) and its derivatives represent a unique class of heterocyclic molecules known for their synthetic versatility and significant biological activities. These compounds serve as building blocks for various N-heterocycles, undergoing reactions to form new heterocyclic compounds. Recent literature, as reviewed by Sadeghian and Bayat (2022), summarizes key reactions and developments in the field from 2018 to 2020, providing insights into the synthetic potential of isatins, which could encompass the research and applications of this compound (Sadeghian & Bayat, 2022).

Anticonvulsant Activity of Isatin Derivatives

Isatin and its analogs are recognized for their role as precursors in the synthesis of a wide range of pharmacologically active compounds. A review by Mathur and Nain (2014) focused on the synthetic methods and biological activity of isatin as anticonvulsant agents, revealing that certain isatin derivatives exhibit potent anticonvulsant activity. This highlights the therapeutic potential of this compound in the development of new anticonvulsant drugs (Mathur & Nain, 2014).

Bioactivity of Isatin Derivatives

The bioactivity of isatin (IST) and its derivatives underscores their importance in pharmacology. A review by Chauhan et al. (2020) discusses the synthesis of IST derivatives and their varied biological activities, including analgesic, anticancer, anti-inflammatory, and antimicrobial properties. This comprehensive overview supports the relevance of this compound in drug development and its potential as a precursor for synthesizing drugs with diverse therapeutic effects (Chauhan et al., 2020).

特性

IUPAC Name |

5-tert-butyl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-9-8(6-7)10(14)11(15)13-9/h4-6H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRSABMKACVJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2552398.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![(Z)-ethyl 1-(3-methoxypropyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2552404.png)

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)

![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)